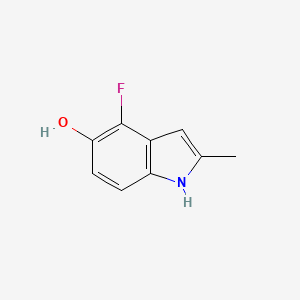

4-Fluoro-5-hydroxy-2-methylindole

概述

描述

4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the molecular formula C9H8FNO. It is a derivative of indole, a bicyclic aromatic heterocycle, which is a common structural motif in many natural products and pharmaceuticals . This compound is characterized by the presence of a fluorine atom at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-hydroxy-2-methylindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable indole precursor with fluorinating agents under controlled conditions. For example, the reaction of 4-bromo-5-hydroxy-2-methylindole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .

化学反应分析

Types of Reactions

4-Fluoro-5-hydroxy-2-methylindole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted indole derivatives .

科学研究应用

The compound has demonstrated significant biological activity, particularly in the following areas:

- Enzyme Modulation : Research indicates that 4-Fluoro-5-hydroxy-2-methylindole interacts with various enzymes and proteins, influencing their activity. This modulation can affect cellular functions such as metabolism and signaling pathways, impacting gene expression related to apoptosis and proliferation .

- Pharmacological Potential : The indole scaffold is known for its role as a pharmacophore in drug development. This compound may serve as an effective probe for developing new drug candidates targeting diseases such as cancer. Its unique structure enhances its biological activity compared to other indole derivatives .

Medicinal Chemistry

- Drug Development : The compound's ability to inhibit or activate specific biomolecules makes it a candidate for developing therapeutics against various diseases. Its structural modifications allow for enhanced interaction with target proteins, making it a focus of ongoing research in drug discovery .

- Biochemical Studies : this compound can be used to study enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease processes. It serves as a valuable tool in understanding the role of indoles in biological systems .

Environmental Science

The compound's environmental impact has been assessed due to its toxicity profile. It is classified as harmful if swallowed or in contact with skin, indicating the need for careful handling in laboratory settings . Its potential toxicity to aquatic life also necessitates further research into its environmental fate and degradation products.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-2-methylindole | Fluorine at position 4 | Lacks hydroxyl group; lower biological activity |

| 5-Hydroxyindole | Hydroxyl group at position 5 | No fluorine; different reactivity profile |

| 2-Methylindole | Methyl group at position 2 | No fluorine or hydroxyl; simpler structure |

| 4-Bromo-5-hydroxy-2-methylindole | Bromine instead of fluorine | Different halogen; potential differences in reactivity |

The unique combination of functional groups on the indole ring provides distinct chemical properties that enhance its biological activity compared to its analogs.

作用机制

The mechanism of action of 4-Fluoro-5-hydroxy-2-methylindole involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

Similar Compounds

4-Fluoroindole: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

5-Hydroxy-2-methylindole: Lacks the fluorine atom, which affects its chemical and biological properties.

2-Methylindole: Lacks both the fluorine and hydroxyl groups, resulting in different reactivity and applications

Uniqueness

4-Fluoro-5-hydroxy-2-methylindole is unique due to the presence of both the fluorine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various research and industrial applications .

生物活性

4-Fluoro-5-hydroxy-2-methylindole (C9H8FNO) is a fluorinated indole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group at the 5-position and a fluorine atom at the 4-position of the indole ring, which may enhance its pharmacological properties. This article explores its biological activity, biochemical interactions, and potential applications in various fields.

The molecular weight of this compound is approximately 155.14 g/mol. It can be synthesized through various methods, including Fischer indole synthesis and palladium-catalyzed reactions. The introduction of fluorine is known to increase lipophilicity and metabolic stability, which are critical for drug development .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Similar indole derivatives have shown potential in cancer therapy, and ongoing research aims to elucidate the specific mechanisms by which this compound could inhibit tumor growth .

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, influencing drug efficacy and safety profiles .

The mechanism of action involves the binding of this compound to specific biomolecules, leading to altered enzyme activity and modulation of cellular pathways. Key aspects include:

- Binding Affinity : The structural characteristics imparted by the fluorine atom enhance binding affinity to various receptors and enzymes.

- Modulation of Signaling Pathways : It influences cell signaling pathways that regulate gene expression and cellular metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For example, studies reported significant cytotoxicity against leukemia cell lines .

- Animal Models : Dosage effects in animal models have shown that lower doses may exhibit anti-inflammatory properties while higher doses could lead to cytotoxic effects .

- Metabolic Pathway Analysis : Investigations into metabolic pathways revealed interactions with cytochrome P450 enzymes, suggesting that this compound could impact the metabolism of co-administered drugs .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-5-hydroxy-2-methylindole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of indole precursors. A common approach starts with 5-fluoroindole derivatives, where regioselective hydroxylation at the 5-position is achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled pH (e.g., buffered aqueous/organic biphasic systems). Subsequent methylation at the 2-position may employ alkylating agents (e.g., methyl iodide) with a base like K₂CO₃ in DMF . Key considerations :

- Fluorine substitution at the 4-position requires careful protection/deprotection of reactive hydroxyl groups to avoid side reactions.

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is critical for isolating intermediates, with yields typically ranging 30–50% due to steric hindrance from the methyl group .

Q. How can structural confirmation be performed for this compound, and what analytical discrepancies might arise?

Methodology :

- NMR spectroscopy :

- ¹H NMR : Expect aromatic protons in the δ 6.8–7.2 ppm range (indole backbone), with a singlet for the 2-methyl group (δ ~2.4 ppm). The hydroxyl proton may appear as a broad peak (δ ~5 ppm) but is often exchange-broadened and absent in D₂O-exchanged samples.

- ¹⁹F NMR : A singlet near δ -120 ppm (CFCl₃ reference) confirms fluorine substitution .

- Mass spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 180.0764 (C₉H₈FNO⁺).

Discrepancies : - Hydroxyl group tautomerization may lead to ambiguous NOE correlations in 2D NMR.

- Impurities from incomplete methylation (e.g., residual -OH groups) can complicate spectral interpretation .

Q. What solvent systems are optimal for in vitro handling of this compound?

this compound exhibits limited aqueous solubility (<1 mg/mL). For biological assays:

- Stock solutions : Use DMSO (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.

- Alternative solubilizers : PEG-400 or cyclodextrin-based formulations improve solubility for pharmacokinetic studies .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in catalytic cross-coupling reactions?

The 4-fluoro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to the 6-position of the indole ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

- Reactivity : Fluorine enhances oxidative addition rates but reduces nucleophilic attack at the 5-position due to steric and electronic effects.

- Optimization : Use Pd(OAc)₂/XPhos catalysts in THF/water mixtures (80°C, 12 h) for aryl boronic acid couplings. Yields vary (40–70%) depending on boronic acid steric bulk .

Q. What strategies mitigate instability of the hydroxyl group during prolonged storage or biological assays?

- Protection : Acetylation (acetic anhydride/pyridine) or silylation (TBSCl/imidazole) stabilizes the hydroxyl group. Deprotection post-synthesis requires mild conditions (e.g., TBAF for silyl ethers).

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions to prevent radical-mediated degradation.

- Analytical monitoring : LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) tracks degradation products like quinone derivatives .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms). The 5-hydroxy group forms hydrogen bonds with catalytic residues, while fluorine enhances hydrophobic contacts.

- MD simulations : AMBER or GROMACS can assess conformational stability in binding pockets. Key parameters include RMSD (<2 Å over 100 ns) and binding free energy (MM-PBSA/GBSA) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated indole derivatives?

- Variable fluorination effects : Fluorine’s electronegativity and steric profile (van der Waals radius ~1.47 Å) unpredictably modulate target affinity. For example, 4-fluoro analogs may show higher CYP3A4 inhibition than 5-fluoro isomers.

- Synthetic bottlenecks : Parallel synthesis of analogs requires orthogonal protection (e.g., Fmoc for hydroxyl, Boc for amines), increasing step count and reducing overall yields .

属性

IUPAC Name |

4-fluoro-2-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWRMOYYUHIPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438485 | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-88-6 | |

| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。